

# Site-Specific Protein Labeling Using Sulfo-Cy5-Tetrazine: Application Notes and Protocols

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## Compound of Interest

Compound Name: Sulfo-Cy5-tetrazine

Cat. No.: B15599164

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## Introduction

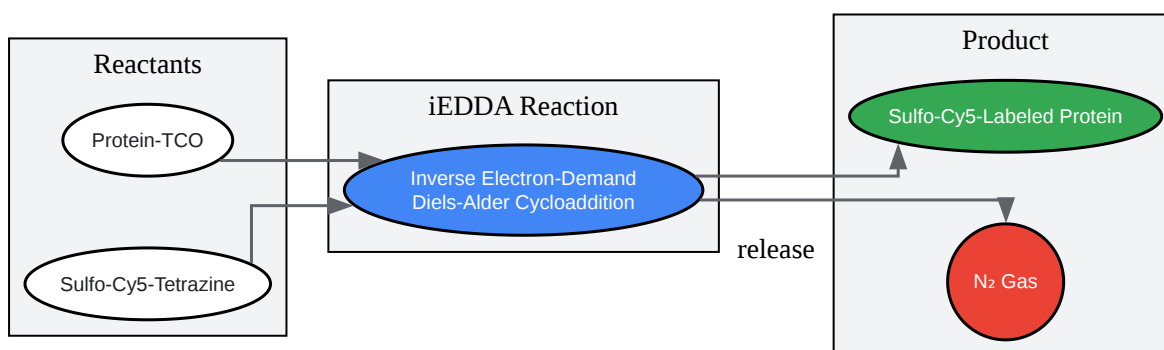
Site-specific protein labeling is a cornerstone of modern biological research and therapeutic development. The ability to attach probes, such as fluorophores or drugs, to a specific location on a protein enables a deeper understanding of protein function, localization, and interactions, as well as the creation of targeted therapeutics like antibody-drug conjugates (ADCs). The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained trans-cyclooctene (TCO) has emerged as a powerful tool for bioorthogonal protein conjugation due to its exceptionally fast reaction kinetics and high specificity.<sup>[1][2]</sup> This application note provides detailed protocols and data for the use of **Sulfo-Cy5-tetrazine**, a water-soluble and highly fluorescent probe, for site-specific protein labeling.

**Sulfo-Cy5-tetrazine** contains a tetrazine moiety that reacts specifically with a TCO group, which can be introduced into a target protein through various methods, such as genetic code expansion or chemical modification of specific amino acid residues.<sup>[3][4]</sup> The sulfonated Cy5 fluorophore offers excellent water solubility and bright, far-red fluorescence, making it ideal for imaging applications in aqueous biological environments.<sup>[5]</sup>

## Chemical Principle

The labeling strategy is based on the highly efficient and bioorthogonal iEDDA cycloaddition reaction between a tetrazine, in this case, **Sulfo-Cy5-tetrazine**, and a TCO-modified protein.

This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine bond.[1] The reaction is characterized by its rapid kinetics, proceeding quickly at room temperature and physiological pH without the need for a catalyst.[1]



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## Bioorthogonal Labeling Reaction

## Quantitative Data

The success of a labeling experiment relies on several factors, including the reaction kinetics and the physicochemical properties of the labeling reagent. The following tables summarize key quantitative data for the **Sulfo-Cy5-tetrazine** labeling system.

Table 1: Physicochemical and Spectroscopic Properties of **Sulfo-Cy5-Tetrazine**

Property	Value	Reference
Molecular Weight	~919.27 g/mol	[5]
Excitation Maximum ( $\lambda_{ex}$ )	~649 nm	[5]
Emission Maximum ( $\lambda_{em}$ )	~671 nm	[5]
Extinction Coefficient	~250,000 M <sup>-1</sup> cm <sup>-1</sup>	[5]
Solubility	Water, DMSO, DMF	[5]
Optimal Reaction pH	4.0 - 10.0	[5]

Table 2: Reaction Kinetics of Tetrazine-TCO Ligation

Reactants	Rate Constant (k)	Conditions	Reference
Tetrazine & TCO	1 - 1 x 10 <sup>6</sup> M <sup>-1</sup> s <sup>-1</sup>	PBS buffer, pH 6-9, room temperature	[1]
Tetrazine & strained TCO (sTCO)	~10 <sup>4</sup> M <sup>-1</sup> s <sup>-1</sup>	Room temperature, physiological pH	[4]
Tetrazine & endogenous $\beta$ -amino acid dienophile	0.625 M <sup>-1</sup> s <sup>-1</sup>	30% DMSO in H <sub>2</sub> O	[6]
3,6-bis(pyridin-2- yl)-1,2,4,5-tetrazine & BCN	3.6 M <sup>-1</sup> s <sup>-1</sup>	MeOH	[7]
3-(4-chlorophenyl)-6- methyl-1,2,4,5- tetrazine & BCN	2.7 M <sup>-1</sup> s <sup>-1</sup>	MeOH	[7]

## Experimental Protocols

The following protocols provide detailed methodologies for the site-specific labeling of proteins with **Sulfo-Cy5-tetrazine**. The first protocol describes the introduction of a TCO handle onto a

protein, a prerequisite for labeling with a tetrazine-functionalized dye. The subsequent protocols detail the labeling of the TCO-modified protein in vitro and on the cell surface.

#### Protocol 1: Introduction of TCO Moiety onto a Protein via NHS Ester Chemistry

This protocol describes the modification of a protein with a TCO group using a TCO-PEG-NHS ester. This is a common method for introducing the TCO handle onto primary amines (e.g., lysine residues). For true site-specificity, other methods like genetic incorporation of non-canonical amino acids bearing a TCO group are recommended.

##### Materials:

- Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
- TCO-PEG-NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Quenching buffer (1 M Tris-HCl, pH 8.0)
- Desalting column (e.g., Zeba Spin Desalting Columns, 7K MWCO)

##### Procedure:

- **Protein Preparation:** Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, dialyze the protein against PBS, pH 7.4.
- **TCO-PEG-NHS Ester Stock Solution:** Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
- **Labeling Reaction:**
  - Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.
  - Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

- Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
- Purification: Remove excess, unreacted TCO-PEG-NHS ester and quenching reagents using a desalting column according to the manufacturer's instructions. The TCO-modified protein is now ready for labeling with **Sulfo-Cy5-tetrazine**.

#### Protocol 2: In Vitro Labeling of a TCO-Modified Protein

This protocol describes the reaction of a TCO-modified protein with **Sulfo-Cy5-tetrazine**.

##### Materials:

- TCO-modified protein (from Protocol 1)
- **Sulfo-Cy5-tetrazine**
- Reaction Buffer (e.g., PBS, pH 7.4)

##### Procedure:

- Reactant Preparation:
  - Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
  - Prepare a stock solution of **Sulfo-Cy5-tetrazine** in an appropriate solvent (e.g., water or DMSO) at a concentration of 1-10 mM.
- Labeling Reaction:
  - Add a 1.5- to 5-fold molar excess of the **Sulfo-Cy5-tetrazine** stock solution to the TCO-modified protein solution.
  - Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
- Purification: Remove unreacted **Sulfo-Cy5-tetrazine** using a desalting column.

- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and 649 nm (for Cy5).
  - The DOL can be calculated using the following formula:  $DOL = (A_{649} / \epsilon_{\text{dye}}) / ((A_{280} - A_{649} \times CF) / \epsilon_{\text{protein}})$  where:
    - $A_{649}$  is the absorbance at 649 nm.
    - $\epsilon_{\text{dye}}$  is the molar extinction coefficient of Sulfo-Cy5 ( $250,000 \text{ M}^{-1}\text{cm}^{-1}$ ).
    - $A_{280}$  is the absorbance at 280 nm.
    - CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).
    - $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.

### Protocol 3: Cell Surface Protein Labeling for Fluorescence Microscopy

This protocol outlines the labeling of cell surface proteins that have been modified to contain a TCO group, for example, through metabolic labeling or by using a TCO-conjugated antibody.

#### Materials:

- Cells with TCO-modified surface proteins
- **Sulfo-Cy5-tetrazine**
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Fluorescence microscope with appropriate filter sets for Cy5

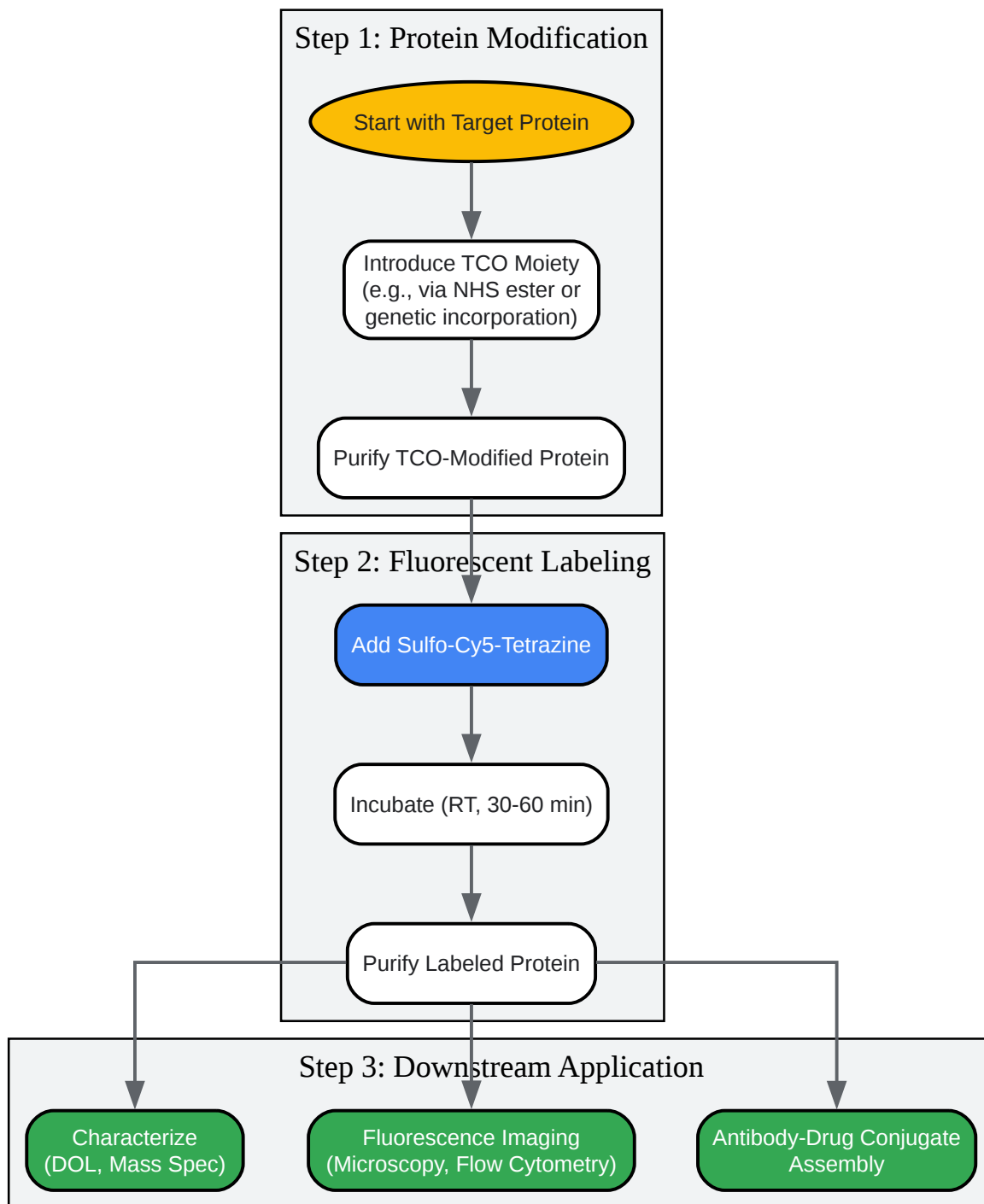
#### Procedure:

- Cell Preparation: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

- Labeling:
  - Prepare a 1-5  $\mu$ M solution of **Sulfo-Cy5-tetrazine** in pre-warmed live-cell imaging medium.
  - Remove the culture medium from the cells and wash once with warm PBS.
  - Add the **Sulfo-Cy5-tetrazine** solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
- Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound **Sulfo-Cy5-tetrazine**.
- Imaging: Image the cells using a fluorescence microscope. The Cy5 signal should be readily detectable.

## Experimental Workflow and Signaling Pathway Diagrams

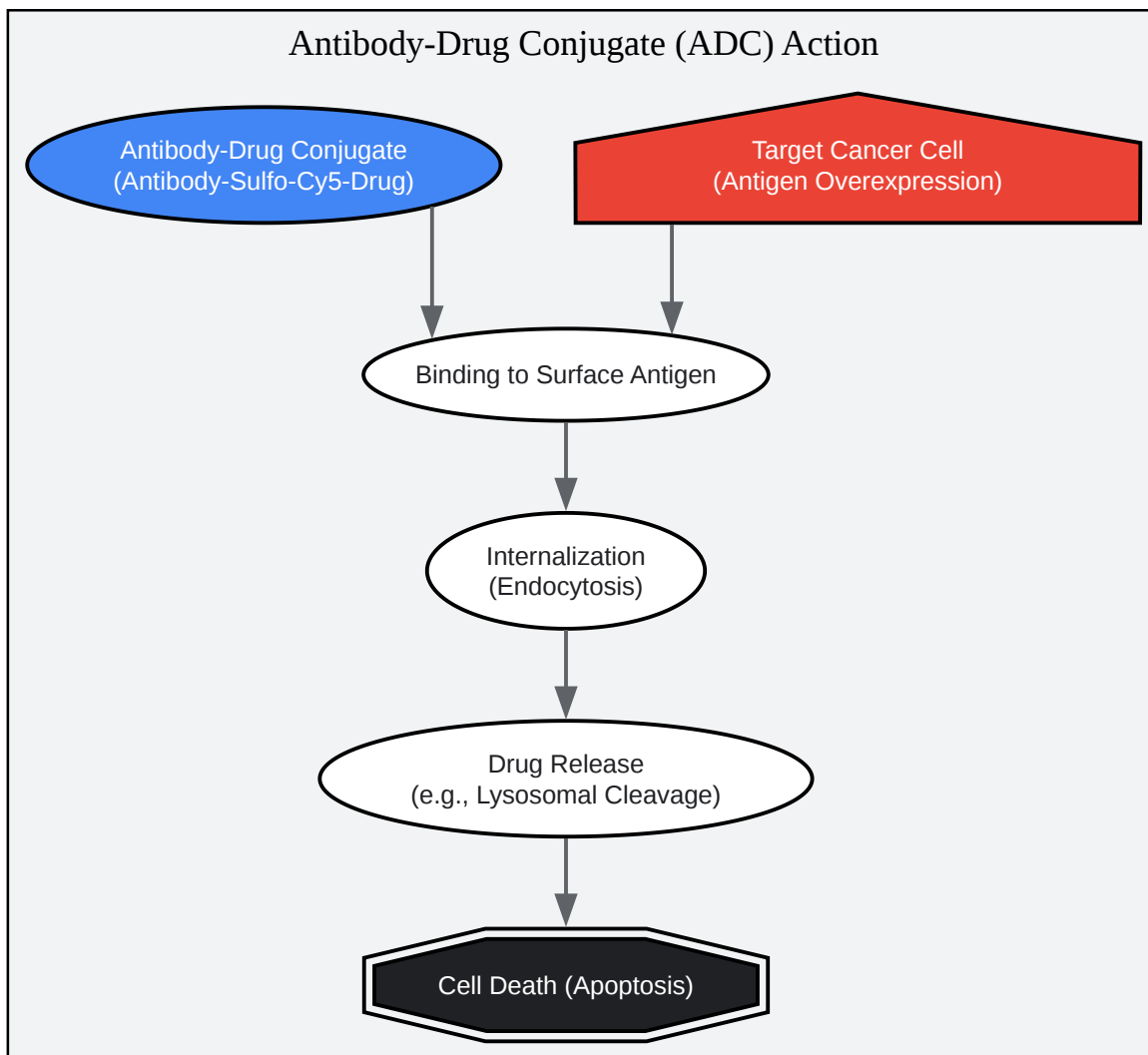
Visualizing the experimental workflow and the context in which labeled proteins are studied is crucial for understanding the application of this technology.



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## Experimental Workflow





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